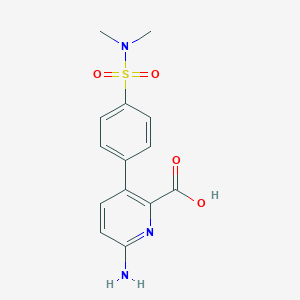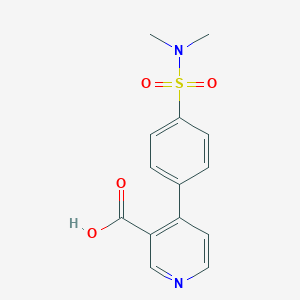
6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% (6-ASP 95%) is an organic compound of the picolinic acid family. It is a white crystalline solid with a molecular formula of C11H14N2O3S and a molecular weight of 246.3 g/mol. 6-ASP 95% is a versatile compound and has a wide range of applications in both research and industry. It is used as a reagent in organic synthesis, a fluorescent dye for imaging, and a fluorescent probe for the detection and quantification of molecules. In addition, 6-ASP 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-ligand interactions, and signal transduction pathways.
作用機序
6-ASP 95% has been used as a fluorescent dye for imaging and a fluorescent probe for the detection and quantification of molecules. It is believed that the fluorescence of 6-ASP 95% is due to the presence of a sulfonamide group in its structure, which acts as an electron-withdrawing group and increases the electron density of the molecule. This increased electron density allows the molecule to absorb light at a longer wavelength and emit light at a shorter wavelength, resulting in fluorescence.
Biochemical and Physiological Effects
6-ASP 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-ligand interactions, and signal transduction pathways. It has been used to study the binding of proteins to their ligands, as well as the effects of drugs on the activity of enzymes. In addition, 6-ASP 95% has been used to study the effects of drugs on signal transduction pathways, such as the MAPK pathway.
実験室実験の利点と制限
6-ASP 95% has several advantages as a fluorescent probe for lab experiments. It is a highly stable compound with a long shelf life and a high degree of purity. In addition, it is relatively non-toxic and has a low background fluorescence. However, there are some limitations to using 6-ASP 95% as a fluorescent probe. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the fluorescence of 6-ASP 95% is relatively weak compared to other fluorescent probes.
将来の方向性
The use of 6-ASP 95% as a fluorescent probe has only recently been explored, and there are many potential future directions for its application. For example, it could be used to study the interactions between proteins and other molecules, such as DNA and RNA. In addition, 6-ASP 95% could be used to study the effects of drugs on signal transduction pathways and enzyme activity. Furthermore, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, 6-ASP 95% could be used to study the effects of light on biochemical and physiological processes, such as photosynthesis.
合成法
6-ASP 95% is synthesized from the reaction of pyridine-3-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a white crystalline solid with a purity of 95%.
科学的研究の応用
6-ASP 95% is a versatile compound and has a wide range of applications in scientific research. It has been used as a fluorescent dye for imaging, a fluorescent probe for the detection and quantification of molecules, and a reagent in organic synthesis. In addition, 6-ASP 95% has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-ligand interactions, and signal transduction pathways.
特性
IUPAC Name |
6-amino-3-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-9(4-6-10)11-7-8-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDLJSGIZSEFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)